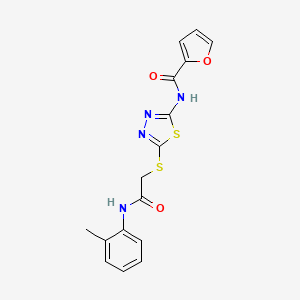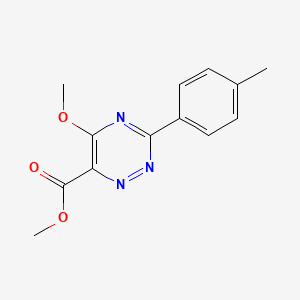
2-(2H-Triazol-4-yl)pyrimidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” is a compound that contains a triazole and a pyrimidine ring . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” can be determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
- SCHEMBL18670804 exhibits antiviral potential. Researchers have investigated its efficacy against specific viruses, such as influenza or herpes simplex virus (HSV). Understanding its mechanism of action and potential drug development applications is crucial in antiviral research .
- The compound’s structure suggests it might interfere with cancer cell growth or signaling pathways. Investigating its effects on different cancer cell lines and animal models could reveal its potential as a targeted therapy or adjuvant treatment .
- SCHEMBL18670804’s unique structure makes it an interesting candidate for chemical biology studies. Researchers can explore its interactions with cellular components, enzymes, or receptors. Additionally, it could serve as a starting point for designing novel drugs .
- As a pyrimidine derivative, SCHEMBL18670804 may have applications in materials science. Researchers could explore its use in organic electronics, sensors, or other functional materials. Its properties, such as solubility and stability, are relevant in this context .
- Scientists can use SCHEMBL18670804 as a test case for computational chemistry methods. Predicting its properties, binding affinities, and interactions with other molecules can enhance our understanding of molecular behavior .
- The triazolyl-pyrimidine motif suggests potential optoelectronic properties. Researchers could investigate its fluorescence, absorption spectra, and photophysical behavior. Applications might include organic light-emitting diodes (OLEDs) or photovoltaic devices .
Antiviral Activity
Cancer Therapy
Chemical Biology and Drug Discovery
Materials Science
Computational Chemistry and Molecular Modeling
Photophysics and Optoelectronics
Mécanisme D'action
Orientations Futures
The future directions for “2-(2H-Triazol-4-yl)pyrimidine;hydrochloride” and similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propriétés
IUPAC Name |
2-(2H-triazol-4-yl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5.ClH/c1-2-7-6(8-3-1)5-4-9-11-10-5;/h1-4H,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFJYSLNDSHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-Triazol-4-yl)pyrimidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)

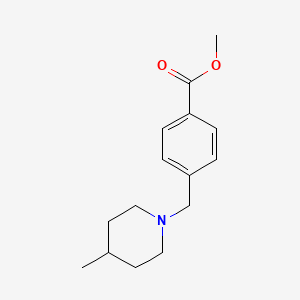
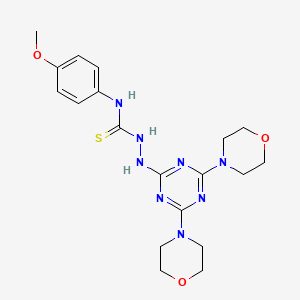
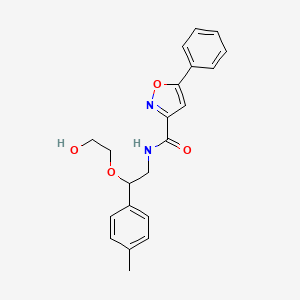

![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)
![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2463315.png)
